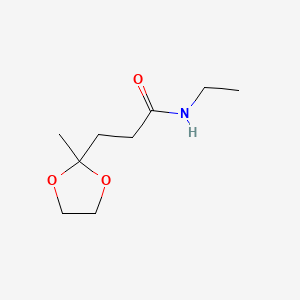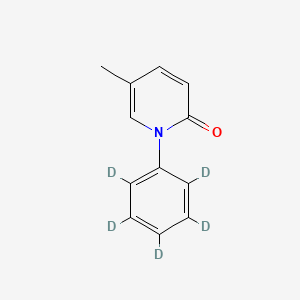
5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-phenyl-2-1H-pyridone-d5, also known as Pirfenidone-d5, is a deuterated metabolite of Pirfenidone . It is used in various fields of research including cancer research, neurology, Covid-19 research, infectious disease research, and pharmaceutical toxicology .
Molecular Structure Analysis
The molecular formula of 5-Methyl-N-phenyl-2-1H-pyridone-d5 is C12H6D5NO, and its molecular weight is 190.25 .Physical and Chemical Properties Analysis
5-Methyl-N-phenyl-2-1H-pyridone-d5 is an off-white to pale yellow solid. It has a melting point of 109 - 111 °C and is soluble in chloroform .Aplicaciones Científicas De Investigación
Anti-fibrosis Activity : Pirfenidone is primarily recognized for its anti-fibrotic properties. It has been effective in increasing the survival of patients with fibrosis, such as idiopathic pulmonary fibrosis (IPF) (Wu et al., 2012). It also shows potential as an antifibrotic drug in the treatment of cardiac hypertrophy induced by hypertension (Yamazaki et al., 2012).
Inhibition of Lung Fibroblasts : Pirfenidone inhibits the expression of Heat shock protein (HSP) 47 in lung fibroblasts, which is involved in collagen synthesis in lung fibrosis (Nakayama et al., 2008).
Pharmacokinetics in Ocular Tissues : Studies show that measurable concentrations of pirfenidone are achieved in ocular tissues after topical application in a rabbit model, suggesting its potential use in modulating wound healing responses in glaucoma filtration surgical sites (Sun et al., 2011).
Liver Fibrosis Treatment : Pirfenidone has shown effectiveness in reducing liver injury and fibrosis in animal models, suggesting its potential use in treating hepatic fibrosis (di Sario et al., 2003).
Potential COVID-19 Treatment : Pirfenidone has been hypothesized as a potential treatment for COVID-19 due to its ability to inhibit apoptosis, downregulate ACE receptors, decrease inflammation, and ameliorate oxidative stress (Seifirad, 2020).
Treatment for Desmoid Tumors : Pirfenidone was evaluated for treating desmoid tumors in familial adenomatous polyposis and showed some efficacy, though a placebo-controlled trial is recommended for further validation (Lindor et al., 2003).
Effect on Staphylococcal Enterotoxin B : Pirfenidone has been shown to reduce cytokine expression in disorders involving staphylococcal enterotoxin B, suggesting its potential utility as a therapeutic against septic shock and biological effects of SEB (Hale et al., 2002).
Inhibition of TGF-β Expression in Malignant Glioma Cells : Pirfenidone reduces TGF-β2 levels in human glioma cell lines, which is biologically relevant since it can reduce the growth inhibition of TGF-β-sensitive cells mediated by glioma cells (Burghardt et al., 2007).
Suppression of Tumor Necrosis Factor-alpha : Pirfenidone has been reported to suppress the production of the proinflammatory cytokine tumor necrosis factor-alpha (TNF-alpha) at the translational level, indicating its potential anti-inflammatory activities (Nakazato et al., 2002).
Effects on Acute Kidney Inflammation : Pirfenidone may have the capability to control acute inflammation of the kidney, as observed in an animal model of anti-Thy-1 nephritis (Tsuruta et al., 2000).
Mecanismo De Acción
5-Methyl-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone, which is a drug used to treat patients with kidney disease who have diabetes . Pirfenidone has shown antifibrotic and anti-inflammatory properties in a variety of animal models of pulmonary fibrosis, and in clinical trials .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Pirfenidone-d5 might reduce the expression of profibrotic factors such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, like tumor necrosis factor-α (TNF-α), interleukin (IL)-4, and IL-13 . These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Cellular Effects
Pirfenidone-d5 has been shown to have antifibrotic activity in various animal models of cardiac disease . It might reduce the expression of profibrotic factors and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Molecular Mechanism
These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Temporal Effects in Laboratory Settings
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
Dosage Effects in Animal Models
Pirfenidone-d5 has shown consistent antifibrotic activity in a broad array of animal models, providing a strong preclinical rationale for its clinical characterization in pulmonary fibrosis and potentially other conditions with a significant fibrotic component .
Metabolic Pathways
It is known that Pirfenidone-d5 might reduce the expression of profibrotic factors, such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Transport and Distribution
Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver . Its related metabolites, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone, demonstrate heterogeneous distribution patterns in lung and kidney .
Subcellular Localization
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
Propiedades
IUPAC Name |
5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGOKTTBVCFA-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849622 |
Source


|
| Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-62-3 |
Source


|
| Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
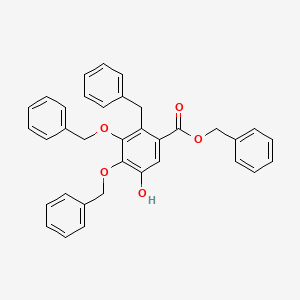

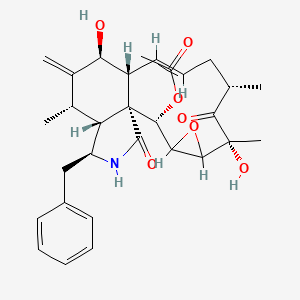
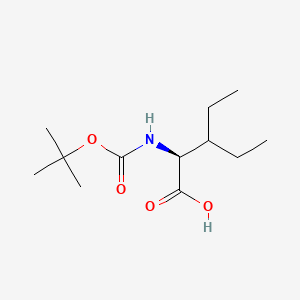
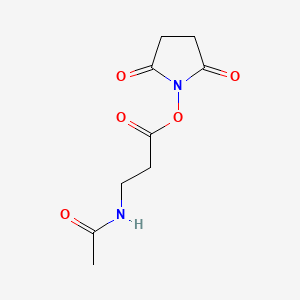
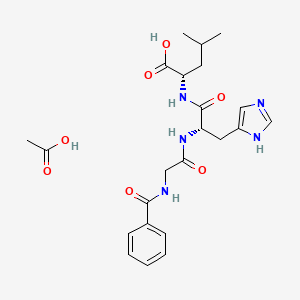
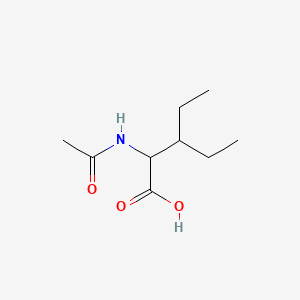
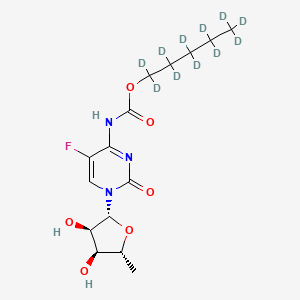

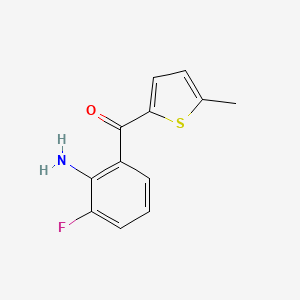

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
